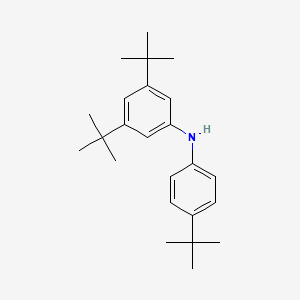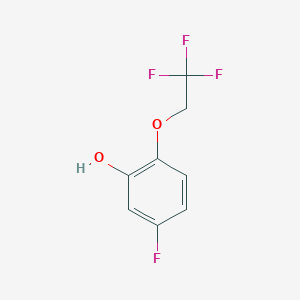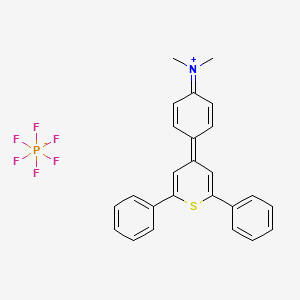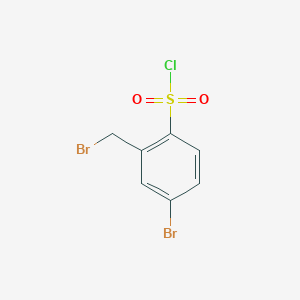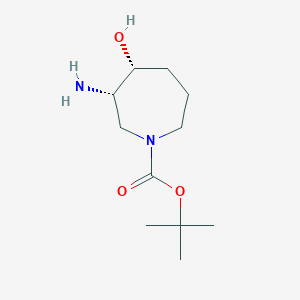
tert-Butyl cis-3-amino-4-hydroxy-azepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl cis-3-amino-4-hydroxy-azepane-1-carboxylate is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.31 g/mol This compound is known for its unique structure, which includes an azepane ring, an amino group, and a hydroxyl group
Métodos De Preparación
The synthesis of tert-Butyl cis-3-amino-4-hydroxy-azepane-1-carboxylate typically involves several steps. One common method starts with the preparation of the azepane ring, followed by the introduction of the amino and hydroxyl groups. The reaction conditions often include the use of protecting groups to ensure selectivity and yield.
Synthetic Route: The synthesis begins with the formation of the azepane ring, which can be achieved through cyclization reactions.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include tetrahydrofuran (THF) and methylene chloride.
Industrial Production: Industrial production methods may involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
tert-Butyl cis-3-amino-4-hydroxy-azepane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Aplicaciones Científicas De Investigación
tert-Butyl cis-3-amino-4-hydroxy-azepane-1-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-Butyl cis-3-amino-4-hydroxy-azepane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function . The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparación Con Compuestos Similares
tert-Butyl cis-3-amino-4-hydroxy-azepane-1-carboxylate can be compared with other similar compounds to highlight its uniqueness:
tert-Butyl 3-amino-4-hydroxy-piperidine-1-carboxylate: This compound has a similar structure but with a piperidine ring instead of an azepane ring.
tert-Butyl 4-aminopyridine-1-carboxylate: This compound contains a pyridine ring, which introduces aromaticity and different electronic properties.
tert-Butyl 3-allyl-4-hydroxy-piperidine-1-carboxylate: The presence of an allyl group in this compound can lead to different reactivity patterns, such as participation in olefin metathesis reactions.
Propiedades
Fórmula molecular |
C11H22N2O3 |
|---|---|
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
tert-butyl (3S,4R)-3-amino-4-hydroxyazepane-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-5-9(14)8(12)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m0/s1 |
Clave InChI |
LWINOKVVXXXYPN-DTWKUNHWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@H]([C@H](C1)N)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C(C1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


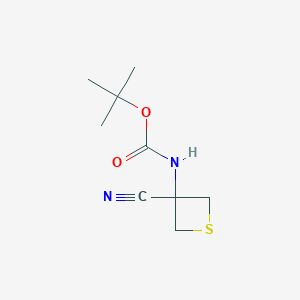
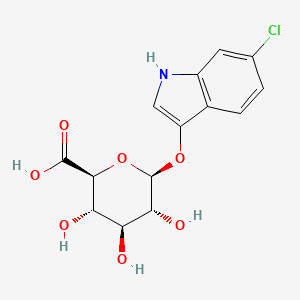
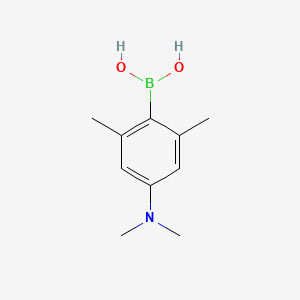
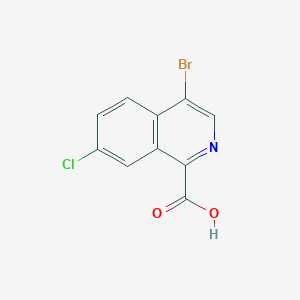
![[2-(2H-1,3-benzodioxol-5-ylmethoxy)pyridin-4-yl]methanamine](/img/structure/B12846023.png)
![Acetamide, N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methyl-](/img/structure/B12846026.png)
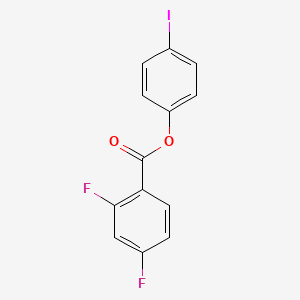
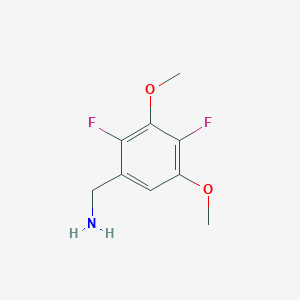
![[4-(5-Formyl-2-furyl)phenyl]acetonitrile](/img/structure/B12846052.png)
